molecular formula C14H15N5OS B11292516 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11292516
M. Wt: 301.37 g/mol
InChI Key: XJAKKKGOKZLRHP-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H15N5OS/c1-8-11(9-4-6-10(20-2)7-5-9)12(15)19-13(16-8)17-14(18-19)21-3/h4-7H,15H2,1-3H3

InChI Key

XJAKKKGOKZLRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)SC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways related to cell growth and proliferation . By inhibiting these enzymes, the compound can modulate these pathways and exert its biological effects.

Comparison with Similar Compounds

Similar compounds to 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include other triazolopyrimidines such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.

Biological Activity

6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of triazolopyrimidines, which have garnered attention due to their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₆N₄OS
  • Molecular Weight : 288.37 g/mol

Anticancer Activity

Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)12.5
Compound BHeLa (cervical cancer)8.3
Compound CA549 (lung cancer)15.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Enzymatic Inhibition

The compound is also noted for its ability to inhibit key enzymes involved in cancer progression. For example, studies have indicated that it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis:

EnzymeInhibition TypeIC50 (nM)Reference
DHFRCompetitive50

This inhibition contributes to its anticancer effects by disrupting nucleotide synthesis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic64 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazolopyrimidine derivatives demonstrated that those with a methoxy group exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-methoxy counterparts. The study concluded that the presence of electron-donating groups like methoxy significantly improves biological activity.

Case Study 2: Enzymatic Activity

Another investigation focused on the enzymatic inhibition capabilities of this compound. It was found that modifications in the side chains could lead to improved binding affinities for DHFR, suggesting a pathway for developing more potent inhibitors.

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